N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Description
N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chloro, methoxy, and methyl-substituted phenyl ring, a fluoro-substituted imidazo[1,2-a]pyridine moiety, and an acetamide linkage. These structural elements contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-10-5-14(15(24-2)7-13(10)18)21-17(23)6-12-9-22-8-11(19)3-4-16(22)20-12/h3-5,7-9H,6H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHLFZGBGXEMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CN3C=C(C=CC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a fluoro-substituted aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the imidazo[1,2-a]pyridine core via an acetamide linkage. This can be accomplished using acylation reactions, often employing reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), or hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~), or catalytic hydrogenation.
Nucleophiles for Substitution: Ammonia (NH~3~), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluoroimidazo[1,2-a]pyridine moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-chloro-2-methoxyphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide: Lacks the methyl group on the phenyl ring.
N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(imidazo[1,2-a]pyridin-2-yl)acetamide: Lacks the fluoro group on the imidazo[1,2-a]pyridine ring.
N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethanamide: Variation in the acetamide linkage.
Uniqueness
The unique combination of substituents in N1-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide imparts distinct chemical properties and reactivity, making it a valuable compound for specific research applications. Its structural diversity allows for a wide range of chemical modifications and potential biological activities, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
